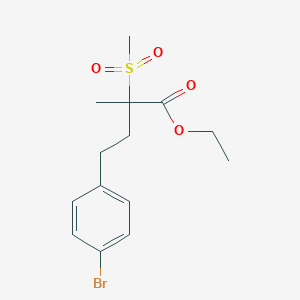
tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate
Overview
Description
Tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate is a chemical compound that features a tert-butyl group attached to a 4-hydroxy-1,2-oxazolidine-2-carboxylate moiety
Mechanism of Action
Target of Action
Tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate is a type of tertiary butyl ester . Tertiary butyl esters are widely used in synthetic organic chemistry It’s known that tertiary butyl esters are often used for the introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Mode of Action
It’s known that the introduction of the tert-butoxycarbonyl group into organic compounds can significantly alter their chemical properties . This can lead to changes in their reactivity, stability, and other characteristics, which can have various effects depending on the specific context and application.
Biochemical Pathways
The introduction of the tert-butoxycarbonyl group into organic compounds can influence various biochemical processes . For example, it can affect biosynthetic and biodegradation pathways , potentially leading to changes in the synthesis or breakdown of certain compounds.
Pharmacokinetics
The properties of the tert-butoxycarbonyl group can influence the pharmacokinetics of the compounds it’s introduced into .
Result of Action
The introduction of the tert-butoxycarbonyl group into organic compounds can lead to various effects, depending on the specific context and application .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency and versatility of the introduction of the tert-butoxycarbonyl group into organic compounds can be enhanced using flow microreactor systems . This suggests that the action, efficacy, and stability of this compound can be influenced by factors such as the reaction environment and the use of specific technologies or techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate typically involves the reaction of tert-butyl hydroperoxide with benzyl cyanide under metal-free conditions . This method allows for the efficient formation of the tert-butyl ester through a one-pot process that includes Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .
Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes . The flow process allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group is known for its steric hindrance, which can influence the reactivity of the compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide, manganese catalysts, and nonafluoro-tert-butyl alcohol (NFTBA) . These reagents facilitate the oxidation of the tert-butyl group, leading to the formation of primary alcohols as major products .
Major Products: The major products formed from the reactions of this compound include primary alcohols and other oxygenated hydrocarbon frames . These products are of significant interest in both biological and pharmaceutical contexts .
Scientific Research Applications
Tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential role in biosynthetic and biodegradation pathways . In medicine, it is investigated for its potential therapeutic applications, particularly in the development of pharmaceuticals . In industry, it is used in biocatalytic processes and as a functional group in strategic synthetic planning .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate include other tert-butyl esters and oxazolidine derivatives . These compounds share similar structural features and reactivity patterns.
Uniqueness: this compound is unique due to its specific combination of a tert-butyl group and a 4-hydroxy-1,2-oxazolidine-2-carboxylate moiety. This combination imparts distinct steric and electronic properties to the molecule, making it valuable for various applications in synthetic chemistry and pharmaceuticals .
Properties
IUPAC Name |
tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)9-4-6(10)5-12-9/h6,10H,4-5H2,1-3H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQPEDPYPBOLOK-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092454-84-6 | |
| Record name | tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[butyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2867266.png)
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2867267.png)
![10-[(4-Methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2867268.png)


![N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2867276.png)




![4-benzyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2867284.png)

![N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2867287.png)
![2-(2,4-dichlorophenoxy)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2867289.png)
